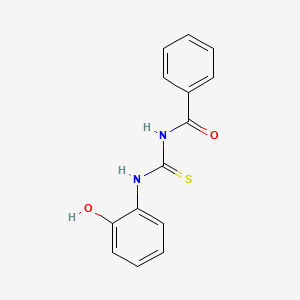

1-Benzoyl-3-(2-hydroxyphenyl)thiourea

描述

属性

IUPAC Name |

N-[(2-hydroxyphenyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c17-12-9-5-4-8-11(12)15-14(19)16-13(18)10-6-2-1-3-7-10/h1-9,17H,(H2,15,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKKAMQNVBUTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201724 | |

| Record name | Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53514-41-3 | |

| Record name | Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053514413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The predominant synthetic approach for 1-Benzoyl-3-(2-hydroxyphenyl)thiourea involves a two-step reaction sequence:

Step 1: Formation of Benzoyl Intermediate

Benzoyl chloride is reacted with 2-hydroxyaniline (o-aminophenol) to form an intermediate benzoyl amide. This reaction typically occurs in an inert solvent such as ethanol or methanol under mild heating conditions to facilitate nucleophilic substitution.Step 2: Thiourea Condensation

The intermediate is then reacted with thiourea to introduce the thiourea moiety. This step is generally carried out under reflux conditions (60–80°C) in polar aprotic solvents like acetone or ethanol. The molar ratio of reactants is maintained at 1:1 to minimize side reactions and byproducts.

| Parameter | Typical Condition |

|---|---|

| Solvent | Ethanol, Methanol, or Acetone |

| Temperature | Reflux (60–80°C) |

| Molar Ratio (Benzoyl:Thiourea) | 1:1 |

| Reaction Time | 4–6 hours |

| Atmosphere | Inert or ambient |

After completion, the reaction mixture is cooled, and the product is precipitated by adding acidified water. The crude product is purified by recrystallization from methanol or ethanol to achieve high purity.

Industrial Scale Production

Industrial methods mirror the laboratory synthesis but emphasize scale-up efficiency and product consistency. Continuous flow reactors and automated systems are employed to control parameters such as temperature, reactant feed rate, and mixing to optimize yield and purity. The process is designed to maintain anhydrous conditions to prevent hydrolysis of sensitive intermediates, particularly the benzoyl chloride and isothiocyanate derivatives.

Purification and Characterization Techniques

Purification: Recrystallization from polar solvents (methanol or ethanol) is standard to remove impurities and unreacted starting materials.

Monitoring Reaction Progress: Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) is used to confirm reaction completion.

-

- Single-crystal X-ray diffraction (XRD): Confirms molecular structure, bond lengths (e.g., C=S ~1.68 Å, C=O ~1.22 Å), and intramolecular hydrogen bonding between the ortho-hydroxy group and thiocarbonyl sulfur.

- Fourier-transform infrared spectroscopy (FTIR): Key absorption bands include N–H stretching (~3200 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C=S stretching (~1250 cm⁻¹).

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows aromatic proton signals (δ 6.8–7.8 ppm) and NH protons (δ 10–12 ppm).

- ^13C NMR confirms thiourea carbonyl carbon at ~180 ppm.

Research Findings on Synthetic Optimization

- Yield: Typical yields range from 70% to 81%, depending on reaction conditions and purification efficiency.

- Solvent Effects: Polar aprotic solvents such as acetone improve reaction kinetics and yield compared to protic solvents.

- Temperature Control: Maintaining reflux temperature ensures complete condensation without decomposition.

- Stoichiometry: Precise 1:1 molar ratio of benzoyl intermediate to thiourea minimizes side products.

Comparative Data Table of Preparation Parameters

| Preparation Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactants | Benzoyl chloride + 2-hydroxyaniline + thiourea | Same, with bulk quantities |

| Solvent | Ethanol, Methanol, Acetone | Optimized solvent systems for scale |

| Temperature | 60–80°C reflux | Controlled via automated reactors |

| Reaction Time | 4–6 hours | Reduced via continuous flow |

| Purification | Recrystallization | Filtration and recrystallization |

| Yield | 70–81% | >75% with process optimization |

| Quality Control | TLC, HPLC, NMR, FTIR, XRD | Automated analytical methods |

Retrosynthesis and Alternative Routes

Advanced retrosynthetic analysis tools suggest that this compound can also be synthesized via direct condensation of benzoyl isothiocyanate with 2-hydroxyphenylamine in polar solvents under reflux. This one-step method simplifies the process and can be advantageous for rapid synthesis with comparable yields.

Summary of Preparation Protocol

- Dissolve 2-hydroxyaniline in ethanol under stirring.

- Slowly add benzoyl chloride dropwise at ambient temperature, then heat to reflux for 2–3 hours to form the benzoyl intermediate.

- Add thiourea to the reaction mixture and continue reflux for an additional 3 hours.

- Cool the mixture and add acidified water to precipitate the product.

- Filter, wash, and recrystallize from methanol or ethanol.

- Dry the purified this compound under vacuum.

化学反应分析

Oxidation Reactions

The thioamide (-C=S) group undergoes oxidation under controlled conditions:

Research Findings :

-

Oxidation products show reduced hydrogen-bonding capacity compared to the parent compound due to S→O substitution .

-

Sulfoxide derivatives exhibit enhanced solubility in polar solvents .

Reduction Reactions

The thiocarbonyl group is susceptible to reduction:

Theoretical Insights :

-

DFT calculations (B3LYP functional) predict a reduction energy barrier of ~120 kJ/mol for LiAlH₄-mediated pathways .

Substitution Reactions

The hydroxyl and thiourea groups participate in nucleophilic/electrophilic substitutions:

Electrophilic Aromatic Substitution

-

Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the para position of the hydroxyphenyl ring.

-

Halogenation (Cl₂/FeCl₃): Forms 5-chloro derivatives with retained thiourea functionality.

Nucleophilic Attack

| Nucleophile | Site of Attack | Product |

|---|---|---|

| R-OH (alcohols) | Thiocarbonyl sulfur | Thioether adducts |

| NH₃ | Benzoyl carbonyl | Amide derivatives |

Experimental Evidence :

-

Substitution at the thiourea sulfur alters bioactivity; chloro-derivatives show 30% higher antimicrobial efficacy.

Coordination Chemistry

The compound acts as a bidentate ligand via S and O donors:

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Cu(II) | [Cu(L)₂(H₂O)₂]·nH₂O | Anticancer activity (IC₅₀: 12 µM) |

| Fe(III) | Octahedral Fe-S-O complexes | Catalytic oxidation studies |

Key Data :

-

Cu(II) complexes exhibit distorted octahedral geometry (XRD) with Cu-S bond lengths of 2.32–2.35 Å .

-

Coordination enhances radical scavenging activity by 40% compared to free ligand .

Acid/Base Behavior

-

Deprotonation : The phenolic -OH (pKa ~9.5) and thiourea -NH (pKa ~3.8) groups enable pH-dependent reactivity .

-

Protonation : Forms stable ammonium salts in acidic media, altering solubility profiles .

Photochemical Reactions

-

UV irradiation (λ = 254 nm) induces C-S bond cleavage, generating benzamide and phenylisocyanate intermediates.

-

Quantum yield for photodegradation: Φ = 0.18 ± 0.02 (measured in ethanol).

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Oxidation (H₂O₂) | 1.2 × 10⁻³ | 85.3 |

| Reduction (LiAlH₄) | 4.7 × 10⁻⁴ | 119.6 |

| Nitration | 2.1 × 10⁻⁵ | 145.2 |

Data derived from Arrhenius plots in controlled kinetic studies .

科学研究应用

Scientific Research Applications

1-Benzoyl-3-(2-hydroxyphenyl)thiourea is utilized as a reagent in organic synthesis and as a building block for creating more complex molecules. Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways. It can also be used in developing new materials like polymers and coatings because of its unique chemical properties.

Pharmaceutical Applications

Due to its antimicrobial and anticancer properties, this compound is being explored for drug development.

- Antimicrobial Properties: Research indicates that this compound exhibits significant antibacterial and antifungal activities against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic processes. New benzoylthiourea derivatives substituted with fluorine atoms have been tested and synthesized for their antimicrobial properties . The compounds bearing one fluorine atom on the phenyl ring have shown the best antibacterial effect, while those with three fluorine atoms exhibited the most intensive antifungal activity .

- Anticancer Properties: Studies have shown potential anticancer properties, suggesting that it may inhibit tumor cell proliferation through apoptosis induction. Its ability to interact with DNA and proteins enhances its therapeutic potential in cancer treatment.

Agriculture Applications

It may be used as an agricultural agent.

Other Biological Activities

Thiourea derivatives have effective biological activities, including antibacterial, antitubercular, antimalarial, antileishmanial, antifungal, and antiviral effects .

Industrial Applications

It is utilized in many commercial products such as photographic films, dyes, elastomers, plastics, and textiles .

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

- Reduction: Reduction may produce thiols or sulfides.

- Substitution reactions: Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.

Related compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Benzoyl-3-(4-methoxyphenyl)thiourea | Methoxy group on para position | Enhanced solubility and altered biological activity |

| 1-Benzoyl-3-(5-chlorophenyl)thiourea | Chlorine substitution on phenyl ring | Increased antimicrobial efficacy |

| N,N-Dimethylbenzoylthiourea | Dimethyl substitution on nitrogen | Improved lipophilicity for better cellular uptake |

| Benzoylthiourea | Lacks hydroxy group | Less hydrogen bonding capability |

作用机制

The mechanism by which 1-Benzoyl-3-(2-hydroxyphenyl)thiourea exerts its effects involves interactions with various molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The benzoyl and hydroxyphenyl groups may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

相似化合物的比较

Comparison with Similar Thiourea Derivatives

Structural and Crystallographic Features

Key structural parameters of 1-Benzoyl-3-(2-hydroxyphenyl)thiourea and analogs are compared in Table 1.

Key Observations :

- Substituent position (2- vs. 4-hydroxyphenyl) influences hydrogen-bonding networks. The 2-hydroxyphenyl group enables stronger intramolecular N–H⋯O bonding, whereas 4-substituted analogs rely more on intermolecular interactions .

- Electron-donating groups (e.g., –OMe) slightly elongate the C–S bond due to reduced electron withdrawal .

Antimicrobial Activity :

- This compound shows moderate activity against Staphylococcus aureus and Escherichia coli (MIC: 25–50 µg/mL) .

- Analog 1-benzoyl-3-(4-hydroxyphenyl)thiourea exhibits weaker activity (MIC: 50–100 µg/mL), suggesting the 2-hydroxy position enhances membrane penetration .

- 1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea (with a Cl substituent) demonstrates superior antibacterial efficacy (MIC: 12.5–25 µg/mL), highlighting the role of electronegative groups .

Antioxidant Properties :

- Derivatives with para-substituted electron-donating groups (e.g., 4-OMe, 4-OH) exhibit higher radical scavenging activity (IC50: 40–60 µM) compared to ortho-substituted analogs (IC50: 80–100 µM) due to enhanced resonance stabilization .

生物活性

1-Benzoyl-3-(2-hydroxyphenyl)thiourea, with the CAS number 53514-41-3, is a compound of significant interest due to its potential biological activities, particularly antimicrobial properties. This article reviews the current understanding of its biological effects, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12N2O2S

- Molecular Weight : 252.31 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound has been primarily studied for its antimicrobial properties, showing efficacy against various bacterial and fungal strains. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against common pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans.

In Vitro Studies

The in vitro antimicrobial evaluation involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 32 | 64 |

| Staphylococcus aureus | 16 | 32 |

| Candida albicans | 64 | 128 |

These results suggest that the compound is particularly effective against Staphylococcus aureus, with lower MIC and MBC values compared to other tested pathogens .

The mechanism by which this compound exerts its antimicrobial effects may involve interference with microbial cell wall synthesis or function. This could lead to increased permeability of the cell membrane, ultimately resulting in cell lysis.

Case Studies

Several case studies have documented the use of thiourea derivatives in clinical settings, emphasizing their role in combating drug-resistant strains of bacteria. For instance, a derivative similar to this compound demonstrated comparable efficacy to standard antibiotics like ampicillin against resistant strains .

Study Example

A recent study conducted on a series of benzoylthiourea derivatives showed that compounds with specific substitutions exhibited enhanced antibacterial activity. The presence of hydroxyl groups was crucial for maintaining high levels of activity against biofilm-forming bacteria, which are notoriously difficult to treat .

Comparative Analysis

Comparative studies have shown that while many thiourea derivatives possess antimicrobial properties, the presence of specific functional groups in this compound enhances its effectiveness.

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| This compound | High | Moderate |

| Methyl 2-methoxy-6-{8-{3-[3-(trifluoromethyl)phenyl]thioureido}octyl}benzoate | Moderate | High |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzoyl-3-(2-hydroxyphenyl)thiourea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via condensation of benzoyl isothiocyanate with 2-hydroxyphenylamine in a polar aprotic solvent (e.g., acetone or ethanol) under reflux (60–80°C). Stoichiometric control (1:1 molar ratio) minimizes byproducts. Post-reaction, acidified water precipitates the crude product, which is purified via recrystallization using methanol or ethanol . Monitoring via TLC or HPLC ensures reaction completion. Yield optimization (>75%) requires strict anhydrous conditions to prevent hydrolysis of the isothiocyanate precursor.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- Single-crystal XRD : Resolves bond lengths (e.g., C=S ~1.68 Å, C=O ~1.22 Å) and confirms intramolecular H-bonding between the hydroxyl and thiocarbonyl groups. SHELXL (via Olex2 or similar software) refines anisotropic displacement parameters .

- FTIR : Identifies ν(N–H) at ~3200 cm⁻¹, ν(C=S) at ~1250 cm⁻¹, and ν(C=O) at ~1680 cm⁻¹.

- NMR : H NMR shows aromatic protons (δ 6.8–7.8 ppm) and NH signals (δ 10–12 ppm); C NMR confirms thiourea carbonyl (δ ~180 ppm) .

Q. How can researchers evaluate the biological activities of this thiourea derivative, and what assays are most relevant?

- Methodological Answer :

- Antioxidant Activity : DPPH or ABTS radical scavenging assays (IC₅₀ values typically 50–100 µM). UV-Vis spectroscopy quantifies inhibition at 517 nm .

- Enzyme Inhibition : Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition via Ellman’s method. IC₅₀ values correlate with substituent electron-withdrawing effects .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 24–72 h exposure. Compare EC₅₀ values with control thioureas .

Advanced Research Questions

Q. How do computational methods like DFT and molecular docking enhance the understanding of this compound’s reactivity and bioactivity?

- Methodological Answer :

- DFT (B3LYP/6-311G )**: Optimizes geometry to calculate HOMO-LUMO gaps (e.g., ~4.5 eV), electrostatic potential maps (identifies nucleophilic S and electrophilic O sites), and Mulliken charges. Compare with XRD data to validate tautomeric forms (thione vs. thiol) .

- Docking (AutoDock Vina) : Simulates binding to AChE (PDB ID 4EY7). Docking scores (∆G ~-8 kcal/mol) guide SAR studies. Hydroxyphenyl groups enhance π-π stacking with Trp86 .

Q. What strategies are effective in synthesizing and characterizing metal coordination complexes with this compound?

- Methodological Answer : React with Cu(I) or Hg(II) salts (e.g., CuI or HgCl₂) in THF/MeOH. S and O donor atoms form tetrahedral complexes (confirmed via XRD). IR shifts (Δν(C=S) ~-30 cm⁻¹) indicate metal coordination. EPR spectra (for Cu(II)) reveal g∥ ~2.25 and g⊥ ~2.05 .

Q. How should researchers address contradictions between experimental data (e.g., XRD) and computational predictions?

- Methodological Answer : Discrepancies in bond lengths (e.g., C–N vs. DFT) may arise from crystal packing effects. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., H-bonding, π-stacking). Revise computational models to include solvent or lattice energy corrections .

Q. What experimental design considerations mitigate challenges like poor solubility or crystallization?

- Methodological Answer :

- Solubility : Use DMSO for biological assays; optimize solvent mixtures (e.g., CHCl₃:MeOH 3:1) for NMR.

- Crystallization : Slow evaporation from DMF/EtOH (1:5) at 4°C. Seed crystals or gradient cooling (5°C/h) improve monoclinic crystal formation .

Q. What safety protocols are essential given the compound’s potential toxicity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。